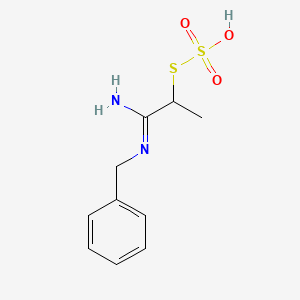
S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate: is an organosulfur compound characterized by the presence of a thiosulfate group attached to a benzylamino-iminoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate typically involves the following steps:
Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with an appropriate aldehyde or ketone to form the benzylamino intermediate.
Introduction of the Thiosulfate Group: The intermediate is then reacted with a thiosulfate donor, such as sodium thiosulfate, under controlled conditions to introduce the thiosulfate group.
The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiosulfate group is converted to a sulfate group.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Major Products
Oxidation: Sulfate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylamino derivatives.
Scientific Research Applications
Chemistry
In chemistry, S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the benzylamino group can interact with nucleophilic sites on biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- S-(2-(Amino)-2-imino-1-methylethyl) hydrogen thiosulfate
- S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate
- S-(2-(Benzylamino)-2-imino-1-propylethyl) hydrogen thiosulfate
Uniqueness
S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate is unique due to the presence of both a benzylamino group and a thiosulfate group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metal ions. These properties differentiate it from other similar compounds and expand its range of applications in scientific research and industry.
Properties
CAS No. |
94217-06-8 |
|---|---|
Molecular Formula |
C10H14N2O3S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
[(1-amino-2-sulfosulfanylpropylidene)amino]methylbenzene |
InChI |
InChI=1S/C10H14N2O3S2/c1-8(16-17(13,14)15)10(11)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12)(H,13,14,15) |
InChI Key |
QXROTHHPIPHXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=NCC1=CC=CC=C1)N)SS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















